H-Leu-Ala-xiHyp-nTyr-Ile-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Leu-Ala-xiHyp-nTyr-Ile-OH is a synthetic peptide composed of six amino acids: leucine, alanine, xi-hydroxyproline, n-tyrosine, and isoleucine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Ala-xiHyp-nTyr-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, with its protecting group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-Leu-Ala-xiHyp-nTyr-Ile-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.
Substitution: Various amino acid derivatives can be used under standard peptide synthesis conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Wissenschaftliche Forschungsanwendungen
H-Leu-Ala-xiHyp-nTyr-Ile-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of H-Leu-Ala-xiHyp-nTyr-Ile-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For example, it may exhibit antioxidant activity by scavenging free radicals or inhibiting oxidative enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Leu-Leu-Ala-OH: A tripeptide with antioxidant activity.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with potential immunoactive properties.
Uniqueness
H-Leu-Ala-xiHyp-nTyr-Ile-OH is unique due to its specific sequence and the presence of xi-hydroxyproline and n-tyrosine, which may confer distinct biological activities compared to other peptides.
Eigenschaften
Molekularformel |
C28H43N5O8 |
---|---|
Molekulargewicht |
577.7 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C28H43N5O8/c1-6-15(4)22(28(40)41)31-26(38)23(17-7-9-18(34)10-8-17)32-25(37)21-12-19(35)13-33(21)27(39)16(5)30-24(36)20(29)11-14(2)3/h7-10,14-16,19-23,34-35H,6,11-13,29H2,1-5H3,(H,30,36)(H,31,38)(H,32,37)(H,40,41)/t15-,16-,19?,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
ICBGMAZKTBDKFD-ASCGZDEHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C1=CC=C(C=C1)O)NC(=O)[C@@H]2CC(CN2C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N)O |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C1=CC=C(C=C1)O)NC(=O)C2CC(CN2C(=O)C(C)NC(=O)C(CC(C)C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.